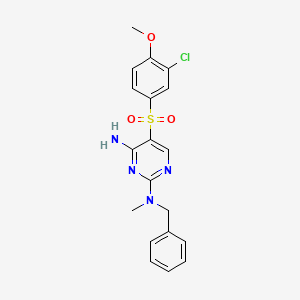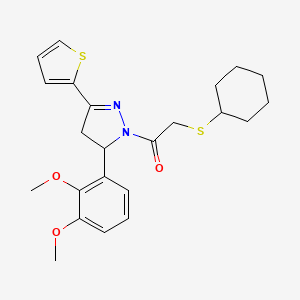![molecular formula C14H11BrN4O3S B2723523 4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034322-41-1](/img/structure/B2723523.png)
4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is an organic compound featuring a complex structure
Mechanism of Action
Target of Action
Compounds containing a pyrimidine ring, like this one, are often involved in interactions with enzymes and receptors that play crucial roles in cellular processes .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action of “4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide”. Generally, compounds with similar structures can interact with their targets, leading to changes in the target’s function and subsequent cellular effects .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which are critical for cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Starting Materials: The initial compounds used may include 4-bromo-2-thiophenecarboxylic acid and 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine.
Amide Bond Formation: The reaction between 4-bromo-2-thiophenecarboxylic acid and 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine leads to the formation of an amide bond, resulting in the target compound.
Conditions: These reactions may require catalysts, controlled temperatures, and specific solvents to proceed efficiently and yield high purity products.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve a high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine substituent, replacing it with a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, introducing various functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution Reagents: Organolithium or Grignard reagents for nucleophilic substitutions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Debrominated Products: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Chemistry:
Catalysts: The compound's structure can be modified to act as a catalyst in various organic reactions.
Molecular Probes: Used in studying complex molecular interactions.
Biology:
Enzyme Inhibitors: Potential use as a selective inhibitor for specific enzymes.
Fluorescent Tags: Derivatives can be used as fluorescent tags in cellular imaging.
Medicine:
Drug Development: Exploration of its bioactive properties could lead to novel therapeutics.
Anticancer Agents: Investigation into its ability to target and inhibit cancer cell growth.
Industry:
Material Science: Incorporation into polymers or nanomaterials for enhanced properties.
Sensors: Used in developing sensitive and selective chemical sensors.
Comparison with Similar Compounds
4-Bromo-N-ethylthiophene-2-carboxamide: Lacks the pyridopyrimidine group.
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethanamine: Lacks the thiophene and bromine groups.
Uniqueness: 4-Bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide stands out due to its multifaceted structure, combining bromine, thiophene, and pyridopyrimidine, resulting in a unique set of chemical properties and reactivity
Properties
IUPAC Name |
4-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-6-10(23-7-8)12(20)17-4-5-19-13(21)9-2-1-3-16-11(9)18-14(19)22/h1-3,6-7H,4-5H2,(H,17,20)(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZONWAEPIRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=CS3)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl6'-(aminomethyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-2'-carboxylate](/img/structure/B2723440.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2723441.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723443.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2723448.png)

![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)


![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2723456.png)
![N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)
